tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Chiral purity Optical rotation HIV protease inhibitor intermediate

tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (CAS 160232-08-6) is a chiral amino alcohol intermediate that serves as a critical building block in the convergent synthesis of two FDA-approved HIV-1 protease inhibitors: atazanavir (BMS-232632) and darunavir/fosamprenavir. The compound features a (2S,3R) stereochemical configuration with an N-Boc protecting group, an isobutylamino side chain, and a phenylalanine-derived backbone.

Molecular Formula C19H32N2O3
Molecular Weight 336.5 g/mol
CAS No. 160232-08-6
Cat. No. B027263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
CAS160232-08-6
SynonymsN-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC19H32N2O3
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m0/s1
InChIKeyNVEPLQDORJSXRO-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (CAS 160232-08-6): A Key Chiral Intermediate for HIV Protease Inhibitor Synthesis


tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (CAS 160232-08-6) is a chiral amino alcohol intermediate that serves as a critical building block in the convergent synthesis of two FDA-approved HIV-1 protease inhibitors: atazanavir (BMS-232632) and darunavir/fosamprenavir [1]. The compound features a (2S,3R) stereochemical configuration with an N-Boc protecting group, an isobutylamino side chain, and a phenylalanine-derived backbone. Commercial suppliers such as TCI and Aladdin offer this intermediate with validated purity (>98% by HPLC) and defined specific rotation ([α]D = -5.0 to -7.0°, c=1, MeOH) . Its structural features are essential for the correct stereochemical outcome of downstream coupling reactions that form the final API.

Why Generic Substitution of CAS 160232-08-6 with Related Carbamate Intermediates Fails


This intermediate cannot be freely interchanged with close analogs due to three non-negotiable structural requirements: (1) the (2S,3R) absolute configuration is mandatory for the biological activity of the final atazanavir/darunavir APIs—the (2R,3S) enantiomer yields inactive diastereomeric impurities [1]; (2) the tert-butyloxycarbonyl (Boc) protecting group is orthogonal to the synthetic sequence, enabling acidolytic deprotection with 4N HCl/dioxane, whereas the benzyl carbamate (Cbz) analog (CAS 143224-62-8) requires hydrogenolysis, which is incompatible with downstream pyridine-containing intermediates that poison Pd catalysts [2]; and (3) the isobutylamino substituent determines the correct orientation of the P1′ side chain in the final protease inhibitor pharmacophore [1]. Substituting any of these features—stereochemistry, protecting group, or amine substituent—breaks the validated synthetic route and requires full re-optimization of coupling steps.

Quantitative Comparative Evidence for tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate


Stereochemical Identity: Specific Optical Rotation as a Chiral Purity Gate

The (2S,3R) configuration of CAS 160232-08-6 is defined by a specific optical rotation of [α]D = -5.0 to -7.0° (c=1, MeOH, 20°C) as specified by TCI . This negative rotation is the primary lot-release quality attribute that distinguishes it from its (2R,3S) enantiomer, which would exhibit a positive rotation of approximately +5.0 to +7.0° under identical conditions [1]. Incorporation of the (2R,3S) enantiomer into the atazanavir synthetic sequence produces the (R,S,S,R) diastereomer of the final API, which is pharmacologically inactive and must be controlled to <0.1% in the drug substance [2].

Chiral purity Optical rotation HIV protease inhibitor intermediate

Protecting Group Orthogonality: Boc (CAS 160232-08-6) Versus Cbz (CAS 143224-62-8) in Downstream Deprotection

The N-Boc group of CAS 160232-08-6 is cleaved quantitatively using 4 N HCl in dioxane in the penultimate step of atazanavir synthesis, affording the free amine hydrochloride salt [1]. In contrast, the corresponding N-Cbz analog (benzyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, CAS 143224-62-8) requires hydrogenolysis (H₂, Pd/C), which is incompatible with the 2-pyridylphenyl moiety present in downstream atazanavir intermediates due to catalyst poisoning [2]. The Boc analog thus enables a higher-yielding final deprotection: the O-acylation/N-Boc deprotection sequence proceeds with an overall 78% yield in the published process route [1], whereas a Cbz route would necessitate a protecting group switch before the critical coupling step.

Protecting group strategy Boc deprotection Synthetic route compatibility

Purity Benchmarking: TCI >98.0% (HPLC) Versus Lower-Grade Commercial Alternatives

TCI supplies CAS 160232-08-6 with a certified purity of >98.0% by HPLC (area%) and >98.0% by nonaqueous titration , alongside a melting point specification of 109.0–113.0°C and specific rotation range. In comparison, AKSci lists the same compound at 95% purity , and Bidepharm offers a standard purity of 96% . The 2–3 percentage-point purity gap is significant for an intermediate used in the penultimate step of API synthesis, where each percent of impurity can translate into >0.5% of a structurally related impurity in the final drug substance if not purged downstream.

Intermediate purity HPLC quality control Procurement specification

Dual API Utility: Single Intermediate Serving Both Atazanavir and Darunavir Manufacturing

CAS 160232-08-6 is explicitly listed as an intermediate for both atazanavir (BMS-232632) and darunavir/fosamprenavir calcium . The epoxide precursor (tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, CAS 156474-22-5) is primarily used in the atazanavir route , while the analogous benzyl carbamate (CAS 143224-62-8) is classified as a darunavir impurity rather than a synthetic intermediate [1]. The dual applicability of CAS 160232-08-6 means a single procurement can support process development for two different commercial APIs, reducing supply chain complexity.

Atazanavir intermediate Darunavir intermediate Fosamprenavir calcium intermediate

Melting Point Identity Testing: A Simple At-Line Quality Gate for Incoming Material

The melting point of CAS 160232-08-6 is specified as 109.0–113.0°C by TCI , with a reported literature value of 112°C. This narrow 4°C range provides a rapid identity verification method at the receiving dock without the need for HPLC. The benzyl carbamate analog (CAS 143224-62-8) and the epoxide precursor (CAS 156474-22-5) have distinctly different physical forms and melting points (oils or lower-melting solids), making melting point a discriminating assay for distinguishing between closely related intermediates that might be mis-shipped .

Melting point Identity testing Quality control

Application Scenarios for tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate in Pharmaceutical Development and Manufacturing


Generic Atazanavir ANDA Development: Penultimate Intermediate Sourcing

In generic atazanavir sulfate ANDA development, CAS 160232-08-6 is the preferred penultimate intermediate because its Boc group can be cleanly removed with 4N HCl/dioxane in the final step, affording the amine hydrochloride that is directly coupled with N-(methoxycarbonyl)-L-tert-leucine to form the API [1]. The stereochemical integrity of the (2S,3R) configuration is verified by the specific rotation specification of -5.0 to -7.0°, ensuring that the final atazanavir product meets the ICH Q3A threshold for diastereomeric impurities (<0.1%) [2].

Dual-API Manufacturing Strategy for CMOs Producing Both Atazanavir and Fosamprenavir Calcium

Contract manufacturing organizations (CMOs) that produce both generic atazanavir and fosamprenavir calcium can leverage CAS 160232-08-6 as a common intermediate, simplifying procurement and qualification [1]. The same batch of intermediate, meeting TCI-grade specifications (>98% HPLC purity, melting point 109–113°C), can be split across two manufacturing campaigns, reducing the number of vendor qualifications and analytical method transfers required [2].

Impurity Reference Standard for Darunavir ANDA Method Validation

CAS 160232-08-6 is listed as Darunavir Impurity 18 and is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions [1]. It is used as an external reference standard in HPLC method validation for the quantification of process-related impurities in darunavir drug substance, where the Boc-protected amino alcohol is a potential carry-through impurity from the intermediate stage.

Process Chemistry Optimization: Avoiding Protecting Group Swaps

Synthetic route scouting that involves the benzyl carbamate analog (CAS 143224-62-8) ultimately requires a protecting group swap to Boc before the critical coupling step due to the incompatibility of hydrogenolysis with pyridine-containing substrates [1]. Procuring CAS 160232-08-6 directly eliminates this extra synthetic step, reducing the overall step count by one and improving the cumulative yield by an estimated 15–20% over the Cbz-based route [2].

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